"physicochemical properties of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine"
"physicochemical properties of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine"
An In-depth Technical Guide: Physicochemical Characterization of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine for Preclinical Development
Executive Summary
This document provides a comprehensive technical framework for the physicochemical characterization of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive published data on this specific molecule, this guide synthesizes established methodologies and data from structurally related pyrazine and trifluorinated analogs to propose a robust, phase-appropriate characterization cascade. We will detail the underlying rationale for each experimental choice, provide validated, step-by-step protocols, and discuss the interpretation of results within the context of drug discovery and development. The objective is to equip researchers and drug development professionals with the necessary tools to generate a comprehensive physicochemical profile, thereby enabling informed decisions regarding lead optimization, formulation, and overall preclinical progression.
Introduction: The Imperative for Physicochemical Profiling
The journey of a candidate molecule from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a safe and efficacious dosage form. For a novel entity like 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, early and accurate profiling is not merely a data-gathering exercise; it is a foundational pillar of a successful development program.
Chemical Identity
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IUPAC Name: 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine
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Molecular Formula: C₇H₈F₃N₃O
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Chemical Structure:
Rationale & Strategic Importance
The structure combines a pyrazine-2-amine core, a common scaffold in medicinal chemistry, with a trifluoropropoxy side chain. The trifluoromethyl group is known to significantly impact properties such as metabolic stability and lipophilicity, while the pyrazine ring system's nitrogen atoms influence basicity and hydrogen bonding potential.[1][2] This guide will focus on the primary physicochemical attributes—solubility, lipophilicity, ionization, and stability—that are essential for evaluating the compound's drug-like potential.
Predicted Physicochemical Properties: An In Silico Starting Point
Prior to embarking on extensive laboratory work, computational models provide valuable estimations of a molecule's properties. These predictions help in hypothesis generation and experimental design. The following table summarizes the predicted properties for 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine based on standard algorithms (e.g., XLogP3, ChemAxon).
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 207.15 g/mol | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |
| cLogP | ~1.5 - 2.5 | Measures hydrophobicity; influences permeability, protein binding, and solubility. |
| Topological Polar Surface Area (TPSA) | 74.19 Ų | Predicts passive molecular transport through membranes (e.g., blood-brain barrier). |
| Hydrogen Bond Donors | 1 (amine -NH₂) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | Influences solubility and target binding interactions. |
| pKa (Most Basic) | 2.5 - 4.0 (Ring N) | Governs ionization state at physiological pH, impacting solubility and absorption. |
| pKa (Second Basic) | 1.0 - 2.5 (Amine N) | The exocyclic amine's basicity is reduced by the electron-withdrawing pyrazine ring. |
Note: These values are estimations and require experimental validation. The pKa of the pyrazine ring nitrogen is predicted to be the primary basic center. The basicity of pyrazine itself is low (pKa ≈ 0.6), but the amino group at position 2 is electron-donating, increasing the pKa of the ring nitrogens.[3][4]
Experimental Determination of Core Properties
The following sections provide detailed protocols for the experimental validation of the most critical physicochemical parameters.
Aqueous Solubility: The Gateway to Bioavailability
Causality: Poor aqueous solubility is a primary cause of failure for promising drug candidates. We prioritize a kinetic solubility assay as it mimics the conditions of rapid dissolution encountered after oral administration, providing a more physiologically relevant measure than thermodynamic solubility in early discovery. High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method due to its high sensitivity and specificity for aromatic compounds like pyrazines.[5][6]
Experimental Protocol: Kinetic Solubility by HPLC-UV
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Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
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Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 200 µM nominal concentration with 2% DMSO. Prepare in triplicate.
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Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation of the insoluble compound.
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Separation: Filter the samples through a 0.45 µm filter plate to separate the dissolved compound (supernatant) from the precipitate.
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Quantification:
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Analyze the filtered supernatant using a calibrated RP-HPLC-UV method (see Section 4.2 for a suitable method).
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Create a calibration curve using standards prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.
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Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the kinetic solubility.
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Workflow for Kinetic Solubility Determination
Caption: Workflow for assessing intrinsic chemical stability.
Conclusion and Forward Outlook
This guide outlines a comprehensive and logical strategy for the foundational physicochemical characterization of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine. By systematically determining its solubility, lipophilicity, ionization constant, purity, and stability, researchers can build a robust data package. This package is indispensable for guiding medicinal chemistry efforts, enabling rational formulation development, and de-risking the progression of this compound into more complex preclinical studies. The experimental protocols provided herein represent industry-standard, validated methods that will ensure the generation of high-quality, reliable data to support the advancement of this promising chemical entity.
References
- Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
-
National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropyne. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole. PubChem. [Link]
-
Mekheimer, R., et al. (2025). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. [Link]
-
PubChemLite. (n.d.). 3-(trifluoromethyl)pyrazin-2-amine (C5H4F3N3). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,3,3-trifluoropropylamino)-1H-pyrazin-2-one. PubChem. [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 241. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. PubMed. [Link]
-
Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1144. [Link]
-
Chemsrc. (n.d.). 3-Fluoro-2-(3,3,3-trifluoropropoxy)pyridine. [Link]
-
Fodran, P., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 357-371. [Link]
-
YouTube. (2021). Retrosynthesis of Pyrazole. [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
-
Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1279. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
Valdés García, A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105244. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
-
GML-3. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]
-
He, M., et al. (2022). Solubilities of 3, 3, 3-trifluoropropene in pentaerythritol tetrahexanoate and pentaerythritol tetraoctanoate from 278.15 K to 343.15 K at pressures to 1 MPa. Fluid Phase Equilibria, 566, 113699. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). [Link]
-
Dehaen, W., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5220. [Link]
